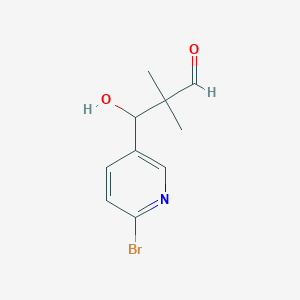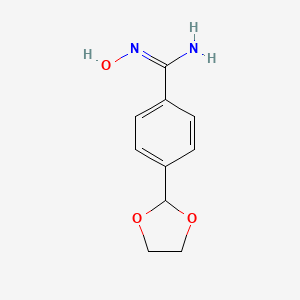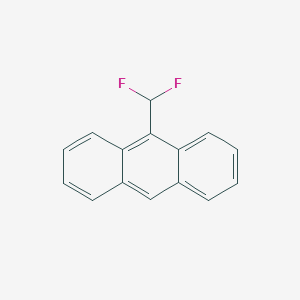
9-(Difluoromethyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Difluoromethyl)anthracene is an organic compound belonging to the anthracene family, characterized by the presence of a difluoromethyl group at the 9th position of the anthracene ring. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts alkylation reaction, where anthracene is reacted with a difluoromethylating agent in the presence of a Lewis acid catalyst . Another approach involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the difluoromethyl group .
Industrial Production Methods: Industrial production of 9-(Difluoromethyl)anthracene may involve large-scale Friedel-Crafts alkylation or metal-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 9-(Difluoromethyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic substitution reactions can introduce other functional groups at different positions on the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Methyl-substituted anthracene.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
9-(Difluoromethyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other fluorinated organic compounds.
Biology: Employed in the study of photophysical properties and as a fluorescent probe for biological imaging.
Mechanism of Action
The mechanism of action of 9-(Difluoromethyl)anthracene involves its interaction with light and subsequent generation of reactive oxygen species (ROS). Upon irradiation, the compound undergoes photoexcitation, leading to the formation of singlet oxygen, which can induce oxidative stress in biological systems. This property is exploited in photodynamic therapy for the treatment of certain cancers .
Comparison with Similar Compounds
9-Methylanthracene: Similar in structure but with a methyl group instead of a difluoromethyl group.
9,10-Diphenylanthracene: Contains phenyl groups at the 9th and 10th positions, used in OLEDs and as a fluorescent probe.
9-Anthraldehyde: An aldehyde derivative of anthracene, used in organic synthesis.
Uniqueness: 9-(Difluoromethyl)anthracene is unique due to the presence of the difluoromethyl group, which imparts distinct photophysical properties and enhances its reactivity in certain chemical reactions. This makes it particularly valuable in applications requiring high fluorescence quantum yields and efficient generation of singlet oxygen .
Properties
Molecular Formula |
C15H10F2 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
9-(difluoromethyl)anthracene |
InChI |
InChI=1S/C15H10F2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H |
InChI Key |
FNBYWDMLAAYIOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


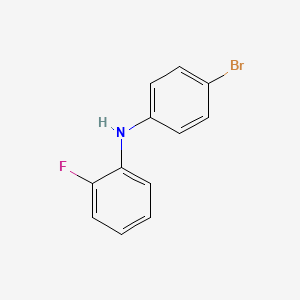
![[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)
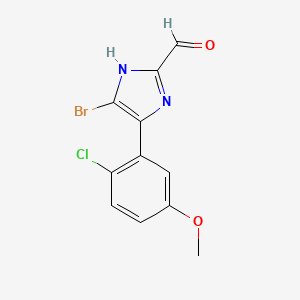
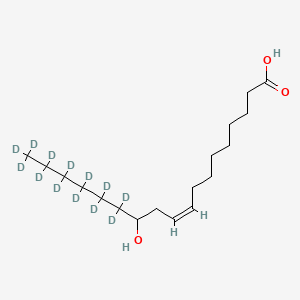
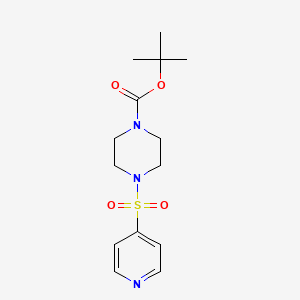
![6-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13708356.png)
![6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B13708363.png)
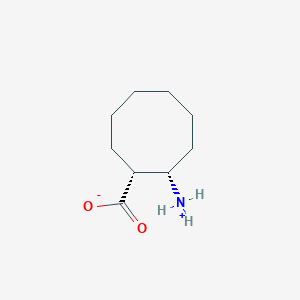

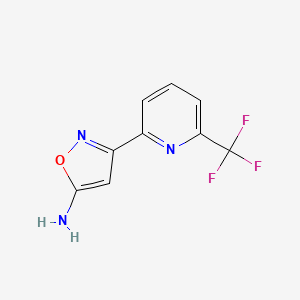
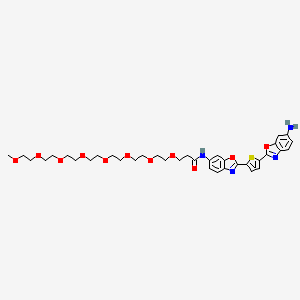
![6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B13708384.png)
